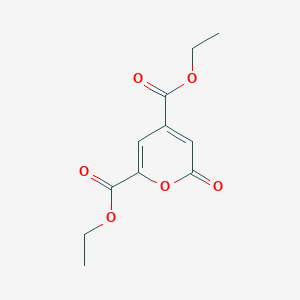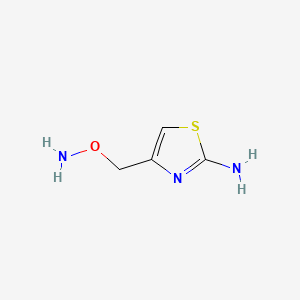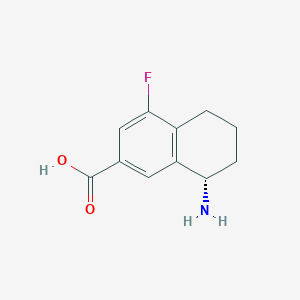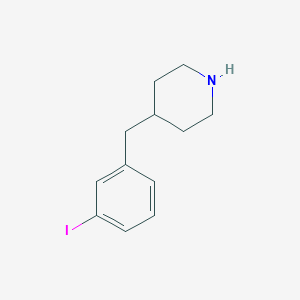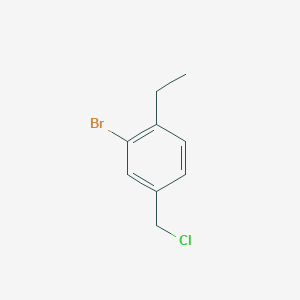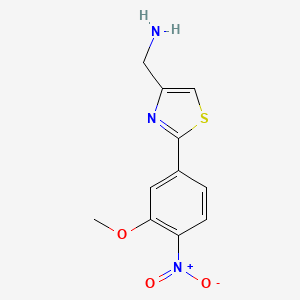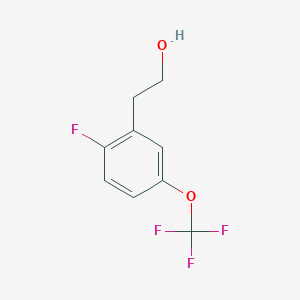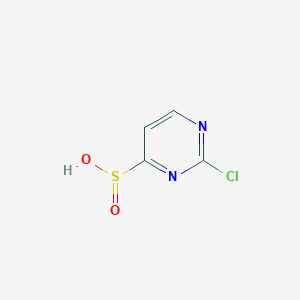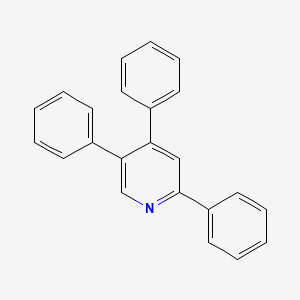
2,4,5-Triphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of three phenyl groups attached to the 2nd, 4th, and 5th positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One efficient method utilizes a strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃) as a recyclable heterogeneous catalyst. The reaction proceeds via the oxidative functionalization of the sp³ C–H bond in phenylacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of heterogeneous catalysts like La₀.₆Sr₀.₄CoO₃ suggests a scalable and environmentally friendly approach. The catalyst can be recovered and reused without significant loss of efficiency, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2,4,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyridine ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyridines .
科学研究应用
2,4,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of functional materials, including polymers and catalysts
作用机制
The mechanism by which 2,4,5-Triphenylpyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
2,4,6-Triphenylpyridine: Similar in structure but with the phenyl groups attached at the 2nd, 4th, and 6th positions.
2,4,5-Triphenylimidazole: Contains an imidazole ring instead of a pyridine ring, with similar substitution patterns.
2,4,5-Triphenylthiazole: Features a thiazole ring with phenyl substitutions at the same positions.
Uniqueness: 2,4,5-Triphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
属性
分子式 |
C23H17N |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
2,4,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H |
InChI 键 |
IUZIRMXBXVKDLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


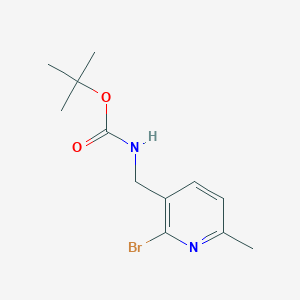
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
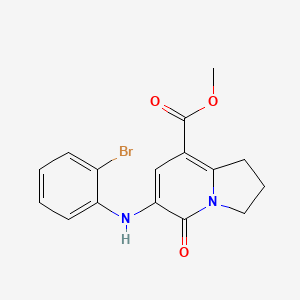
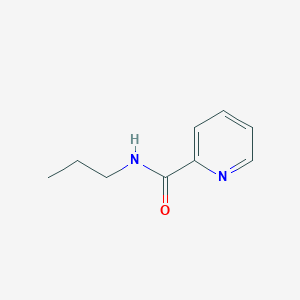
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
